Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch reaction, a multicomponent reaction widely used to construct nitrogen-containing heterocycles . Its structure features:
- Ethyl ester at position 3, enhancing lipophilicity and influencing bioavailability.
- 7,7-Dimethyl groups, contributing to steric bulk and conformational rigidity.
- 4-(Methylsulfanyl)phenyl at position 4, introducing moderate electron-donating properties via sulfur’s lone pairs.
- 3-Nitrophenyl at position 1, providing strong electron-withdrawing effects that may modulate electronic distribution and reactivity.
Properties
Molecular Formula |
C27H29N3O5S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
ethyl 2-amino-7,7-dimethyl-4-(4-methylsulfanylphenyl)-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H29N3O5S/c1-5-35-26(32)24-22(16-9-11-19(36-4)12-10-16)23-20(14-27(2,3)15-21(23)31)29(25(24)28)17-7-6-8-18(13-17)30(33)34/h6-13,22H,5,14-15,28H2,1-4H3 |
InChI Key |
UXLSLYMLEORURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)SC)C(=O)CC(C2)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Core Hexahydroquinoline Synthesis via Solid-State Reaction
The hexahydroquinoline framework is constructed using a solvent-free, catalyst-free solid-state reaction. 5,5-Dimethyl-1,3-cyclohexanedione reacts with 1,3-diaryl-2-propen-1-one (chalcone) and ammonium acetate at 80°C to form the 5-oxo-hexahydroquinoline core . For the target compound, the chalcone precursor is derived from 3-nitrobenzaldehyde and 4-(methylsulfanyl)acetophenone , introducing the 1-(3-nitrophenyl) and 4-(methylsulfanyl)phenyl groups simultaneously . The reaction proceeds via a tandem Knoevenagel-Michael-cyclization mechanism, yielding the fused cyclohexene and dihydropyridine rings.
Key Conditions :
Introduction of the 2-Amino and 3-Carboxylate Groups
The 2-amino and 3-ester functionalities are introduced using ethyl 3-aminocrotonate in a modified Hantzsch reaction. This β-enamino ester replaces conventional β-keto esters, directly incorporating the amino group at position 2 . The reaction involves refluxing 5,5-dimethylcyclohexanedione , 4-(methylsulfanyl)benzaldehyde , ethyl 3-aminocrotonate, and ammonium acetate in methanol .
Optimized Protocol :
-
Solvent : Absolute methanol (10 mL per mmol of aldehyde)
-
Reaction Time : 8 hours under reflux
-
Workup : Precipitation upon cooling, recrystallization from ethanol
Regioselective Nitration for 1-(3-Nitrophenyl) Substitution
The 3-nitrophenyl group at position 1 is introduced via electrophilic aromatic nitration. After forming the hexahydroquinoline core with a phenyl group at position 1, nitrating mixture (HNO₃/H₂SO₄) selectively targets the meta position due to electron-donating effects from the adjacent dihydropyridine nitrogen .
Nitration Conditions :
-
Temperature : 0–5°C during addition, then ambient
Alternative Pathway: Convergent Suzuki-Miyaura Coupling
For higher regiocontrol, a palladium-catalyzed coupling installs the 3-nitrophenyl group post-cyclization. The core hexahydroquinoline is synthesized with a bromine atom at position 1, which undergoes Suzuki-Miyaura coupling with 3-nitrophenylboronic acid .
Coupling Parameters :
-
Catalyst : Pd(OAc)₂ with tri-tert-butylphosphonium tetrafluoroborate
Comparative Analysis of Synthetic Routes
Structural Confirmation and Characterization
Post-synthesis, the compound is validated via:
-
¹H/¹³C NMR : Confirms substitution patterns and ester/amino groups .
-
X-ray Crystallography : Resolves the chair conformation of the cyclohexene ring and planar dihydropyridine moiety .
-
Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H⋯H: 69.6%, C⋯H: 20.3%) .
Challenges and Optimization Opportunities
-
Regioselectivity : Competing nitration at ortho/para positions necessitates directing groups or protective strategies .
-
Catalyst Cost : Suzuki-Miyaura coupling’s palladium dependency increases production costs .
-
Yield Improvement : Microwave-assisted or flow chemistry could enhance Hantzsch reaction efficiency .
Chemical Reactions Analysis
Reactivity: Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of nitroso or nitro compounds.
Reduction: Reduction of the nitro group could yield the corresponding amino compound.
Substitution: Substitution reactions at the phenyl rings or the ester group are possible.
Reductive Conditions: Hydrogenation using a metal catalyst (e.g., palladium on carbon) for nitro reduction.
Substitution Reactions: Lewis acids (e.g., AlCl₃) or strong bases (e.g., NaOH) for phenyl ring substitutions.
Major Products: The major products depend on the specific reaction conditions and the substituents involved. Isolation and characterization of these products are essential for further study.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes or cell membranes, leading to inhibition of growth.
Key Findings:
- In vitro assays demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.
- The minimum inhibitory concentration (MIC) values suggest that this compound may serve as a potential alternative to conventional antibiotics.
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent research. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through various mechanisms.
Research Highlights:
- In vitro studies showed that the compound effectively reduced the viability of cancer cell lines at non-toxic concentrations.
- Molecular docking studies indicate that it may bind to specific receptors involved in cancer progression.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various quinoline derivatives including this compound:
- Objective: To evaluate the MIC against common bacterial strains.
- Results: Demonstrated significant antibacterial activity comparable to established antibiotics.
Case Study 2: Anticancer Mechanisms
A research project focused on elucidating the anticancer mechanisms of this compound:
- Objective: To determine the effect on cancer cell proliferation.
- Results: Found selective inhibition of cancer cells without cytotoxic effects on normal cells.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives
Biological Activity
Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C27H29N2O3S
- Molecular Weight : 497.04876 g/mol
- CAS Number : 311785-31-6
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has shown promising antioxidant properties in vitro. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress and cellular damage.
- Anticancer Activity : Preliminary studies have indicated potential cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanisms may involve the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays. The results are summarized in the following table:
| Assay Type | EC50 (mg/mL) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 0.067 ± 0.001 | |
| ABTS Radical Scavenging | 0.185 ± 0.003 | |
| Ferric Reducing Antioxidant Power | 0.201 ± 0.002 |
These values indicate that the compound exhibits significant antioxidant activity compared to standard antioxidants like vitamin E.
Anticancer Activity
The anticancer effects were assessed through cytotoxicity assays against A549 and HeLa cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Induction of apoptosis |
| HeLa | 12.8 | Inhibition of cell proliferation |
These results suggest that the compound has a potent effect on cancer cells and may serve as a lead structure for further development in anticancer therapeutics .
Case Studies
- Study on Antioxidant Potential : A study highlighted the synthesis of derivatives related to the compound and their enhanced antioxidant properties compared to traditional antioxidants like phenazone . The derivatives demonstrated improved EC50 values across various assays.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against human cancer cell lines, revealing that the compound's structural features significantly contribute to its anticancer activity . The study emphasized the importance of substituents in enhancing biological efficacy.
Q & A
Q. What are the common synthetic routes for preparing polyhydroquinoline derivatives like Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how can reaction conditions be optimized?
The Hantzsch reaction is a widely used method for synthesizing polyhydroquinoline derivatives. Key components include dimedone, an aldehyde (e.g., 3-nitrobenzaldehyde), ethyl acetoacetate, and ammonium acetate. Catalytic systems such as magnetic graphene oxide-fucoidan composites or copper-based molten salts can enhance yield and reduce reaction time. Solvent-free conditions under reflux (e.g., ethanol) are common, but green alternatives like water or ionic liquids may improve sustainability. Optimization involves varying catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (2–12 hours), monitored via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?
- X-ray crystallography : SHELX and OLEX2 are standard tools for solving crystal structures. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding and π-π stacking interactions are analyzed using SHELXL refinement .
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions. For example, the ethyl ester group typically appears as a quartet at δ ~4.1–4.3 ppm () and δ ~60–65 ppm () .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What catalytic systems are effective in enhancing the synthesis efficiency of polyhydroquinolines, and how do they compare?
Heterogeneous catalysts like polyaniline-supported ZnO nanoparticles or DABCOCuCl improve yield (70–95%) and reduce side reactions. Comparative studies show copper-based catalysts outperform acidic resins in terms of recyclability (up to 5 cycles) and reaction time (2–4 hours vs. 6–9 hours). Solvent-free systems with natural acids (e.g., citric acid) also offer eco-friendly advantages .
Advanced Research Questions
Q. How can crystallographic data refinement resolve ambiguities in the molecular conformation of this compound?
SHELXL’s twin refinement and disorder modeling tools are critical for resolving overlapping electron density regions, especially in flexible hexahydroquinoline rings. High-resolution data (≤ 0.8 Å) enable precise anisotropic displacement parameter (ADP) analysis. Hydrogen atom positions are refined using riding models or DFT-optimized geometries .
Q. What electronic and steric interactions govern the biological activity of this compound, particularly in targeting EGFR mutations?
The 3-nitrophenyl and methylsulfanyl groups enhance π-stacking with EGFR’s hydrophobic pockets (e.g., L858R mutant). DFT studies reveal electron-withdrawing nitro groups increase electrophilicity, promoting covalent interactions with cysteine residues. Molecular docking (AutoDock Vina) and MD simulations (AMBER) validate binding modes, with binding energies ≤ -9.0 kcal/mol .
Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?
Discrepancies in NMR peak assignments (e.g., diastereotopic protons) are addressed by comparing experimental data with computed chemical shifts (GIAO-DFT/B3LYP/6-31G**). For crystallography, twinning or pseudosymmetry artifacts are mitigated by collecting data from multiple crystals and using PLATON’s ADDSYM algorithm .
Q. What alternative solvent systems can improve the sustainability of polyhydroquinoline synthesis without compromising yield?
Deep eutectic solvents (DESs, e.g., choline chloride-urea) or water-ethanol mixtures achieve yields >85% under microwave irradiation (50–80°C, 30–60 minutes). These systems reduce energy consumption by 40% compared to traditional reflux methods .
Q. How do substituent modifications (e.g., methylsulfanyl vs. methoxy groups) influence structure-activity relationships (SAR) in hexahydroquinoline derivatives?
The methylsulfanyl group’s lipophilicity (logP ~2.8) enhances membrane permeability, while methoxy groups improve solubility but reduce EGFR affinity. Comparative SAR studies using IC assays (e.g., MTT on A549 cells) show nitro-substituted derivatives exhibit 10-fold higher cytotoxicity than hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
